molecular formula C25H34N4O2 B11298527 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide

Cat. No.: B11298527
M. Wt: 422.6 g/mol
InChI Key: OHRLLFQLPPBPMG-UHFFFAOYSA-N
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Description

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a piperazine ring, a pyridine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and finally the cyclohexane carboxamide group. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane.

    Catalysts: Palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a receptor antagonist or agonist.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features, used as an antihypertensive agent.

Uniqueness

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties

Properties

Molecular Formula

C25H34N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H34N4O2/c1-31-23-11-9-22(10-12-23)28-14-16-29(17-15-28)24(21-8-5-13-26-18-21)19-27-25(30)20-6-3-2-4-7-20/h5,8-13,18,20,24H,2-4,6-7,14-17,19H2,1H3,(H,27,30)

InChI Key

OHRLLFQLPPBPMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3CCCCC3)C4=CN=CC=C4

Origin of Product

United States

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